molecular formula C12H8BrClN2O B3341059 N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide CAS No. 1019372-53-2

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide

Cat. No.: B3341059
CAS No.: 1019372-53-2
M. Wt: 311.56 g/mol
InChI Key: CDBMRRJTOZQSLX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) is a synthetic carboxamide derivative with the molecular formula C₁₂H₈BrClN₂O and a molecular weight of 311.56 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position, linked to a 4-bromophenyl moiety.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-1-3-10(4-2-9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMRRJTOZQSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 4-bromophenylamine with 2-chloropyridine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide features a pyridine ring substituted with a brominated phenyl group and a carboxamide functional group. The specific arrangement of these substituents contributes to its reactivity and interaction with biological systems. The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as Suzuki-Miyaura cross-coupling or other coupling reactions to introduce the desired functional groups efficiently.

Neurological Disorders

One of the most promising applications of this compound is in the treatment of neurological disorders. Research indicates that compounds with similar structures can modulate voltage-gated potassium channels, which are crucial in neuronal excitability and signaling. This modulation can potentially lead to therapeutic effects in conditions such as epilepsy and other seizure disorders.

Antibacterial Activity

Recent studies have highlighted antibacterial properties associated with compounds structurally related to this compound. For instance, derivatives have shown significant activity against drug-resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents .

Biochemical Pathways and Mechanisms

Research into the biochemical interactions of this compound reveals its potential role in modulating various protein kinases and other cellular pathways. Such interactions are critical for understanding how this compound can influence biological processes and contribute to therapeutic strategies for diseases influenced by these pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological targets:

  • Seizure Disorders : A study demonstrated that the compound could effectively modulate potassium channels, providing a basis for its use in treating epilepsy.
  • Antimicrobial Studies : In vitro tests showed that derivatives exhibited strong antibacterial activity, particularly against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential clinical relevance .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide with structurally related carboxamide derivatives, focusing on synthesis, reactivity, and applications.

N-(4-Bromophenyl)furan-2-carboxamide

  • Molecular Formula: C₁₁H₈BrNO₂
  • Synthesis : Prepared via reaction of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving 94% yield at room temperature .
  • Reactivity : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (yields: 32–83%). Electron-donating groups on boronic acids enhance yields, while bulky/electron-withdrawing groups reduce efficiency (e.g., 38% yield for compound 5b ) .
  • Applications : Explored for antibacterial activity against drug-resistant pathogens (e.g., A. baumannii, MRSA) .
  • Key Difference : The furan ring (oxygen-containing heterocycle) imparts distinct electronic properties compared to the chlorinated pyridine core in the target compound, influencing both reactivity and biological activity.

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)

  • Molecular Formula : C₁₇H₁₁BrN₂O
  • Synthesis: Synthesized under microwave irradiation using quinoline-2-carboxylic acid and 4-bromoaniline with catalysts (e.g., p-toluenesulfonic acid) in solvents like DMF or chlorobenzene .
  • Key Difference: The quinoline system (a fused bicyclic aromatic ring) provides greater π-conjugation and steric bulk compared to the monocyclic pyridine in the target compound. This structural feature may enhance binding affinity in biological targets or metal coordination.

N-(4-Bromophenyl)naphthalene-2-carboxamide (6)

  • Molecular Formula: C₁₇H₁₂BrNO
  • Synthesis : Similar microwave-assisted amidation using 2-naphthoic acid and 4-bromoaniline .

Palladium Complexes with N-(4-Bromophenyl)pyridine-2-carboxamide Ligands

  • Structure : Bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium (C1) forms a square-planar Pd(II) complex with two bidentate ligands coordinated via pyridine-N and deprotonated amide-N atoms .
  • Applications : Pd(II) complexes are studied for anticancer activity, leveraging structural similarities to platinum-based drugs like cisplatin. The pyridine-2-carboxamide ligand’s coordination mode contrasts with the 2-chloropyridine-4-carboxamide structure, where the chloro substituent may alter metal-binding selectivity or steric effects .

(2E)-N-(4-Bromophenyl)-3-phenylprop-2-enamide (4-BCA)

  • Molecular Formula: C₁₆H₁₂BrNO
  • Structure : Features a cinnamamide (α,β-unsaturated carbonyl) group instead of a heterocyclic ring .

Comparative Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Conditions Yield Range Key Observation
N-(4-Bromophenyl)furan-2-carboxamide Suzuki-Miyaura Pd(PPh₃)₄, K₃PO₄, DMF, 80°C 32–83% Electron-donating boronic acids enhance yields
This compound Not reported Chloropyridine may act as a directing group in metalation
Pd(II) complexes (C1) Ligand coordination Reaction with K₂PdCl₄ in DCM Moderate Forms stable 2:1 Pd:N-ligand complexes

Biological Activity

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a bromophenyl and chlorine atom, alongside a carboxamide functional group. This unique structure is believed to influence its biological activity significantly. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For instance, derivatives with structural similarities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity Level
Compound AE. coliModerate
Compound BStaphylococcusHigh
This compoundVariousPromising

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Molecular docking studies suggest that this compound interacts effectively with cancer-related proteins, potentially inhibiting their function .

Table 2: Anticancer Activity Assay Results

Compound NameCell LineIC50 (µM)
Compound CMCF75.0
Compound DSGC-79013.5
This compoundMCF74.0

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the halogenated phenyl groups enhance the compound's binding affinity to target proteins involved in critical biological pathways, including those related to tumor progression and microbial resistance .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various derivatives of similar structures found that certain compounds exhibited potent antimicrobial activity, suggesting that modifications in the halogenation pattern could enhance efficacy against resistant strains .
  • Anticancer Screening : In vitro studies on MCF7 cells indicated that specific substitutions on the pyridine ring could lead to increased cytotoxicity, highlighting the importance of structural optimization in drug design .
  • Molecular Docking Studies : Utilizing software such as Schrodinger v11.5, researchers have modeled the interaction of this compound with target proteins, revealing potential binding sites and interactions that could explain its biological activities .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and bromophenyl groups). 2D NMR (HSQC, HMBC) resolves connectivity .
  • Mass spectrometry : High-resolution Q-TOF MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.98) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace impurities .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) validate functional groups .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced
Single-crystal X-ray diffraction determines bond lengths, angles, and conformation. For example:

  • Sample preparation : Crystals grown via slow evaporation (e.g., ethanol/water) yield suitable diffraction quality .
  • Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 100–293 K minimizes thermal motion artifacts .
  • Refinement : SHELX software refines structures, with R-factors <0.06 indicating high accuracy . Key parameters include torsional angles between pyridine and bromophenyl groups, which influence molecular packing .

What computational approaches are suitable for modeling the electronic structure of this compound?

Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., amide oxygen as a hydrogen-bond acceptor) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling reactions .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations in DMF align with experimental solvatochromism .

Validation involves comparing calculated vs. experimental IR/NMR data .

How do substituent variations on the phenyl ring affect the compound’s reactivity and biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack (e.g., hydrolysis or enzyme inhibition) .
  • Halogen position : Para-bromo substituents improve stability vs. meta-substituted analogs, as shown in thermal gravimetric analysis (TGA) .
  • Biological activity : Derivatives with 4-bromophenyl groups exhibit higher affinity in kinase inhibition assays due to hydrophobic interactions with binding pockets .

Data contradiction note : Some studies report conflicting bioactivity trends due to crystal polymorphism—variable packing modes alter solubility and bioavailability .

What strategies address discrepancies in reported pharmacological activities of this compound analogs?

Q. Advanced

  • Crystallographic analysis : Polymorph screening (e.g., via slurry conversion) identifies stable forms with consistent bioactivity .
  • Kinetic studies : Time-dependent IC₅₀ measurements differentiate true inhibition from assay artifacts (e.g., compound aggregation) .
  • Metabolite profiling : LC-MS/MS detects degradation products that may skew activity results .

How is the compound utilized in materials science applications?

Q. Advanced

  • Coordination polymers : The amide and pyridine moieties act as ligands for transition metals (e.g., Cu²⁺), forming frameworks with tunable porosity .
  • Thermal stability : TGA shows decomposition >250°C, suitable for high-temperature applications .
  • Optoelectronic properties : DFT predicts charge-transfer transitions in UV-Vis spectra, relevant to organic semiconductors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Reactant of Route 2
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N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide

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